An In-depth Technical Guide to 4-Pentyn-1-ol: Chemical Properties and Reactivity
An In-depth Technical Guide to 4-Pentyn-1-ol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Pentyn-1-ol is a bifunctional organic compound featuring both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of the chemical and physical properties of 4-pentyn-1-ol, its characteristic reactivity, and detailed experimental protocols for key transformations.
Chemical and Physical Properties
4-Pentyn-1-ol is a colorless to pale yellow liquid at room temperature.[2] It is characterized by the molecular formula C₅H₈O.[1] The presence of the polar hydroxyl group allows it to be miscible with water and soluble in common organic solvents.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Pentyn-1-ol
| Property | Value | Source(s) |
| IUPAC Name | Pent-4-yn-1-ol | [4] |
| Synonyms | (3-Hydroxypropyl)acetylene, 1-Hydroxy-4-pentyne, 5-Hydroxy-1-pentyne | [1][5] |
| CAS Number | 5390-04-5 | |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [4] |
| Appearance | Transparent to pale yellow liquid | [2] |
| Boiling Point | 154-155 °C (at 760 mmHg) | [3] |
| 70-71 °C (at 29 mmHg) | [6] | |
| Density | 0.904 g/mL (at 25 °C) | [3] |
| Refractive Index (n20/D) | 1.445 | |
| Flash Point | 62 °C (143.6 °F) - closed cup | [7] |
| Solubility | Soluble in water and common organic solvents | [2] |
Reactivity and Key Synthetic Transformations
The reactivity of 4-pentyn-1-ol is dictated by its two functional groups: the terminal alkyne and the primary hydroxyl group.[2] These groups can react independently or in concert, providing a wide array of synthetic possibilities.
Reactions of the Terminal Alkyne
The terminal alkyne is characterized by an acidic proton and a carbon-carbon triple bond, making it susceptible to deprotonation and addition reactions.
-
Deprotonation and Alkylation: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion.[8][9] This anion can then participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, extending the carbon chain.[9]
-
Hydration: Similar to other alkynes, 4-pentyn-1-ol can undergo hydration. Acid-catalyzed hydration in the presence of mercuric sulfate typically yields a methyl ketone via an unstable enol intermediate (Markovnikov addition).[9] Alternatively, hydroboration-oxidation provides the corresponding aldehyde (anti-Markovnikov addition), also through an enol intermediate.[8][9]
-
Hydrogenation: The triple bond can be reduced. Catalytic hydrogenation using catalysts like platinum or palladium on carbon will fully reduce the alkyne to an alkane (pentan-1-ol).[10] Partial reduction to the corresponding alkene (4-penten-1-ol) can be achieved using specific catalysts, such as Lindlar's catalyst for cis-alkene formation.
-
Coupling Reactions: As a terminal alkyne, 4-pentyn-1-ol is an excellent substrate for various coupling reactions. For instance, it can participate in Sonogashira coupling with aryl or vinyl halides in the presence of palladium and copper catalysts to form substituted alkynes.[2]
Reactions of the Primary Alcohol
The primary hydroxyl group undergoes reactions typical of alcohols.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it further to a carboxylic acid (4-pentynoic acid).
-
Etherification and Esterification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. It can also be readily esterified by reacting with acyl chlorides or carboxylic acids under acidic conditions.
Reactions Involving Both Functional Groups
-
Cycloisomerization: 4-Pentyn-1-ol can undergo cycloisomerization reactions, often promoted by transition metal catalysts. For example, tungsten carbonyl complexes can promote its conversion to cyclic ethers.[11]
The diverse reactivity of 4-pentyn-1-ol is summarized in the following reaction diagram.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis of 4-pentyn-1-ol and a representative subsequent reaction.
Synthesis of 4-Pentyn-1-ol from Tetrahydrofurfuryl Chloride
This procedure describes the synthesis of 4-pentyn-1-ol via the elimination reaction of tetrahydrofurfuryl chloride using sodium amide in liquid ammonia.[6]
Materials and Equipment:
-
3-L three-necked round-bottomed flask
-
Cold-finger condenser (Dry Ice)
-
Soda-lime tower and gas-absorption trap
-
Mercury-sealed stirrer
-
Inlet tube and 250-mL dropping funnel
-
Anhydrous liquid ammonia (1 L)
-
Hydrated ferric nitrate (1 g)
-
Clean, freshly cut sodium (80.5 g, 3.5 g atoms)
-
Tetrahydrofurfuryl chloride (120.5 g, 1 mole)
-
Solid ammonium chloride (177 g, 3.3 moles)
-
Ether
-
Fractional distillation apparatus
Procedure:
-
Preparation of Sodium Amide: A solution of sodium amide in liquid ammonia is prepared in the 3-L flask. To 1 L of anhydrous liquid ammonia, add 1 g of hydrated ferric nitrate, followed by 80.5 g of sodium. The mixture is stirred until the sodium is completely converted to sodium amide (indicated by a color change).[6]
-
Reaction: The inlet tube is replaced with a dropping funnel containing 120.5 g of tetrahydrofurfuryl chloride. The chloride is added to the sodium amide suspension over 25-30 minutes.[6]
-
Stirring: The reaction mixture is stirred for an additional hour after the addition is complete.[6]
-
Quenching: 177 g of solid ammonium chloride is added in portions at a rate that controls the exothermic reaction. The flask is then left in a fume hood overnight to allow the ammonia to evaporate.[6]
-
Extraction: The solid residue is thoroughly extracted with ten 250-mL portions of ether.[6]
-
Purification: The combined ether extracts are distilled to remove the solvent. The remaining residue is then purified by fractional distillation. The product, 4-pentyn-1-ol, is collected at 70–71 °C / 29 mm Hg. The expected yield is 63–71 g (75–85%).[6]
The workflow for this synthesis is illustrated in the diagram below.
Mitsunobu-type Reaction of 4-Pentyn-1-ol
This protocol describes a procedure where 4-pentyn-1-ol is used as a substrate in a reaction with N-hydroxyphthalimide and triphenylphosphine.[2]
Materials and Equipment:
-
Vacuum-dried Schlenk flask
-
Syringe
-
Argon atmosphere
-
N-hydroxyphthalimide (1.3 equivalents)
-
Triphenylphosphine (1.5 equivalents)
-
Dry tetrahydrofuran (THF, 0.25 M)
-
4-Pentyn-1-ol (1.0 equivalent)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) in THF
Procedure:
-
Setup: Add N-hydroxyphthalimide (1.3 eq.) and triphenylphosphine (1.5 eq.) to a vacuum-dried Schlenk flask.[2]
-
Dissolution: Dissolve the solids in dry THF (to a final concentration of 0.25 M) under an argon atmosphere.[2]
-
Substrate Addition: Add 4-pentyn-1-ol (1.0 eq.) to the reaction mixture using a syringe.[2]
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath.[2]
-
Reagent Addition: Add a THF solution of diisopropyl azodicarboxylate (1.5 eq.) dropwise over a period of at least 30 minutes, maintaining the temperature at 0 °C.[2]
-
Workup: (Note: The source does not detail the workup procedure, which would typically involve quenching the reaction, extraction, and purification by chromatography.)
Applications in Synthesis
4-Pentyn-1-ol is a valuable intermediate in organic and medicinal chemistry.[2]
-
It serves as a key raw material for the synthesis of cannabinoid CB1 receptor agonists, such as (+)-Serinolamide A.[2][3][12]
-
It is used as an initiator in ring-opening polymerization reactions.[2][3]
-
Its bifunctional nature allows for its incorporation into complex molecular architectures, making it useful in the synthesis of antimicrobial marine metabolites like ieodomycin A and B.[3][11]
Safety Information
4-Pentyn-1-ol is classified as a combustible liquid and requires careful handling.[7]
-
Hazards: It causes skin and serious eye irritation and may cause respiratory irritation.[4][7]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask if necessary.[7] Handle in a well-ventilated area and keep away from open flames and hot surfaces.[7]
-
Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish fires.[7]
-
Storage: Store in a suitable, closed container.[7] The storage class code is 10 for combustible liquids.
References
- 1. CAS 5390-04-5: 4-Pentyn-1-ol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Pentyn-1-ol | 5390-04-5 [chemicalbook.com]
- 4. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]
- 11. 4-戊炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
